molecular formula C28H27NO2S B127895 Benzoic acid, 4-(7,8,9,10-tetrahydro-7,7,10,10-tetramethylbenzo(b)naphtho(2,3-f)(1,4)thiazepin-12-yl)- CAS No. 188844-52-2

Benzoic acid, 4-(7,8,9,10-tetrahydro-7,7,10,10-tetramethylbenzo(b)naphtho(2,3-f)(1,4)thiazepin-12-yl)-

Cat. No. B127895
M. Wt: 441.6 g/mol
InChI Key: PFGCWQPTOKPRRK-UHFFFAOYSA-N
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Description

“Benzoic acid, 4-(7,8,9,10-tetrahydro-7,7,10,10-tetramethylbenzo(b)naphtho(2,3-f)(1,4)thiazepin-12-yl)-” is a complex organic compound with the molecular formula C28H27NO2S . It is a member of the benzoic acid family and has a heterocyclic structure .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The process starts from 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalen-2-ol (13) and involves several steps to form the final product .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzoic acid group attached to a tetrahydro-tetramethylbenzo(b)naphtho(2,3-f)(1,4)thiazepin-12-yl group . This structure is quite complex and contains several functional groups, including a carboxylic acid group (from the benzoic acid) and a thiazepine ring .


Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a molecular weight of 425.519 Da . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 553.3±50.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.6 mmHg at 25°C and an enthalpy of vaporization of 87.8±3.0 kJ/mol . Its flash point is 288.4±30.1 °C .

Scientific Research Applications

Plant Metabolism and Environmental Impact

  • Influence on Plant Metabolism

    Research on benzoic acid derivatives, like amino derivatives, has explored their effects on plant respiration and metabolism, indicating potential roles in agricultural and environmental science. For example, studies on the respiration of barley leaves have shown that certain concentrations of these derivatives can inhibit respiration, suggesting a complex interaction with plant physiological processes (Nagutb, 1964).

  • Environmental Presence and Degradation

    The occurrence, fate, and behavior of related compounds like parabens (esters of para-hydroxybenzoic acid) in aquatic environments have been reviewed. These studies discuss their biodegradability, persistence, and the formation of halogenated by-products, relevant to understanding the environmental impact of related benzoic acid derivatives (Haman et al., 2015).

Chemical Stability and Degradation Products

  • Chemical Stability and Degradation: Investigations into the stability and degradation pathways of certain compounds, such as nitisinone, provide insights into the chemical stability, environmental fate, and potential toxicology of structurally related substances. For instance, the stability of nitisinone under various conditions and its degradation products have been detailed, offering a framework for assessing related compounds' chemical behaviors (Barchańska et al., 2019).

Potential Biological and Pharmacological Activities

  • Biological and Pharmacological Properties

    The diverse biological activities of benzothiazepine derivatives, a structurally related class, highlight potential research applications in drug discovery and pharmacology. For instance, 1,5-benzothiazepines have shown a range of bioactivities, including coronary vasodilatory, tranquilizer, antidepressant, and antihypertensive effects. These activities suggest areas for further exploration in related compounds (Dighe et al., 2015).

  • Regulation of Gut Functions

    Studies on benzoic acid as a food and feed additive reveal its capability to regulate gut functions, suggesting potential research applications in nutrition, veterinary science, and human health. The effects on enzyme activity, redox status, immunity, and microbiota offer insights into the gut physiology modulation by benzoic acid and its derivatives (Mao et al., 2019).

properties

IUPAC Name

4-(7,7,10,10-tetramethyl-8,9-dihydronaphtho[2,3-b][1,5]benzothiazepin-12-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO2S/c1-27(2)13-14-28(3,4)21-16-24-19(15-20(21)27)25(17-9-11-18(12-10-17)26(30)31)29-22-7-5-6-8-23(22)32-24/h5-12,15-16H,13-14H2,1-4H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGCWQPTOKPRRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=C3C(=C2)SC4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172254
Record name HX-630
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-(7,8,9,10-tetrahydro-7,7,10,10-tetramethylbenzo(b)naphtho(2,3-f)(1,4)thiazepin-12-yl)-

CAS RN

188844-52-2
Record name HX 630
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188844522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HX-630
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HX-630
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N564S742U1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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